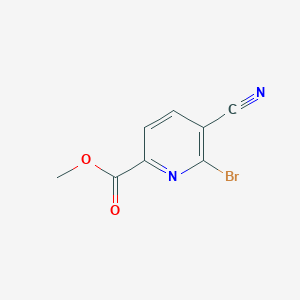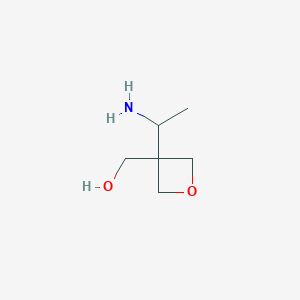
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique structure combining a pyridine ring, a tetrahydroquinoline moiety, and a tert-butylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with tert-butylthiol in the presence of a catalyst to introduce the tert-butylthio group. This is followed by a cyclization reaction to form the tetrahydroquinoline ring. The reaction conditions often involve the use of solvents such as toluene and catalysts like palladium or scandium triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can undergo redox reactions, influencing the compound’s activity. The pyridine and tetrahydroquinoline moieties can interact with biological macromolecules, affecting their function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine and tetrahydroquinoline derivatives, such as:
- 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-piperidine
- 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-quinoline
- 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-tetrahydroisoquinoline .
Uniqueness
The uniqueness of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylthio group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H24N2S |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H24N2S/c1-14-12-16(22-19(2,3)4)13-20-18(14)21-11-7-9-15-8-5-6-10-17(15)21/h5-6,8,10,12-13H,7,9,11H2,1-4H3 |
Clave InChI |
RDYZAFNHSQCMES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)

![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)


